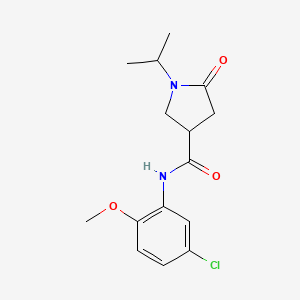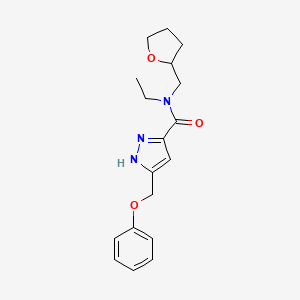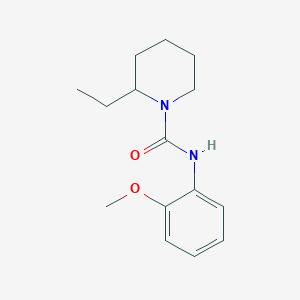
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway plays a crucial role in cellular stress responses and has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders, cancer, and diabetes.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in neurodegenerative disorders, particularly Parkinson's disease (PD). In preclinical studies, N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to protect dopaminergic neurons from cell death induced by oxidative stress and other insults. It has also been shown to improve motor function and reduce neuroinflammation in animal models of PD. In addition, N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been investigated for its potential anti-tumor effects in various cancer cell lines.
作用机制
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide inhibits the JNK pathway by binding to the ATP-binding site of JNK. This prevents the activation of downstream transcription factors, such as c-Jun, which are involved in cell death and inflammation. By inhibiting JNK, N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide protects cells from oxidative stress and other insults that can cause cell death.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects in PD, N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to reduce inflammation and cell death in models of stroke, traumatic brain injury, and spinal cord injury. It has also been shown to have anti-tumor effects in various cancer cell lines, although the mechanism of action is not fully understood.
实验室实验的优点和局限性
One advantage of N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide is that it is a small molecule inhibitor that can be easily synthesized and administered in vitro and in vivo. However, one limitation is that it is not selective for JNK and can also inhibit other kinases, such as p38 and ERK, at high concentrations. This can complicate the interpretation of experimental results and limit its potential therapeutic applications.
未来方向
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more selective JNK inhibitors that can be used in clinical trials for neurodegenerative disorders and other diseases. Another area of interest is the identification of biomarkers that can be used to predict the response to JNK inhibitors in patients. Finally, the potential use of N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide in combination with other therapies, such as stem cell transplantation or gene therapy, for the treatment of PD and other disorders should be investigated.
合成方法
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process starting from 5-chloro-2-methoxybenzoic acid. The first step involves the synthesis of 5-chloro-2-methoxybenzoyl chloride, which is then reacted with isopropylamine to obtain N-(5-chloro-2-methoxyphenyl)-1-isopropyl-2-oxoindoline-3-carboxamide. This intermediate is then reacted with sodium borohydride and acetic acid to obtain N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-9(2)18-8-10(6-14(18)19)15(20)17-12-7-11(16)4-5-13(12)21-3/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYLJNBJINZAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5293222.png)
![3-(4-butoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5293228.png)
![1'-(cyclopropylcarbonyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5293235.png)
![N-ethyl-3-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5293236.png)
![methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5293237.png)
![5-(3-ethoxy-4-methoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5293240.png)
![rel-(1S,3R)-3-amino-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5293241.png)

![4-({2-(2-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5293272.png)

![1-methyl-2-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5293288.png)
![methyl 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5293295.png)
![3-{2-[(2-ethoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5293308.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5293310.png)